1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene
Description
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene is an aromatic terpenoid derivative characterized by a methyl-substituted benzene ring attached to a chiral, branched terpene chain. Its molecular formula is C₂₀H₂₈, with a molecular weight of 268.44 g/mol. The compound features a (2R) stereochemical configuration at the terpene chain’s second carbon, which influences its biological activity and physicochemical properties. It is classified as an aromatic compound in metabolomic studies and has been identified in plant tissues, where it likely contributes to secondary metabolite pathways .
Properties
CAS No. |
647834-65-9 |
|---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-[(2R)-6,10-dimethylundeca-5,9-dien-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H30/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h8,10,12-15,19H,6-7,9,11H2,1-5H3/t19-/m1/s1 |
InChI Key |
IYQVATJMGUYOMV-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves several steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Functional Group Variations
Terpenoid Esters
Compounds such as (E)-6,10-dimethylundeca-5,9-dien-2-yl acetate (C₁₅H₂₄O₂) and fuscumol propionate (C₁₆H₂₆O₂) are ester derivatives of the terpene alcohol 6,10-dimethylundeca-5,9-dien-2-ol. These esters differ from the target compound in their functional groups:
- Volatility and Pheromone Activity : The acetate and propionate esters exhibit higher volatility due to their ester groups, making them effective as insect pheromones. For example, fuscumol propionate elicits strong antennal responses in Cardiophorus beetles, whereas the target compound’s aromatic benzene ring reduces volatility, limiting its role as a volatile signaling molecule .
- Biological Specificity: Field trials show that minor structural changes (e.g., ester chain length) significantly impact biological activity. For instance, C. tenebrosus beetles respond equally to fuscumol propionate and their natural pheromone, but analogs with shorter chains are inactive .
Terpenoid Alcohols
The alcohol precursor 6,10-dimethylundeca-5,9-dien-2-ol (C₁₃H₂₂O) is a key metabolite in plant tissues. In comparative metabolomic studies, this alcohol is up-regulated in leaf callus compared to roots, suggesting tissue-specific roles in defense or growth regulation. In contrast, the target compound’s aromatic structure may enhance stability in hydrophobic environments, such as plant cell membranes .
Stereochemical Variants
(Z)- vs. (E)-Isomers
The Z-isomer of 6,10-dimethylundeca-5,9-dien-2-yl acetate (ChemSpider ID: 4941530) exhibits distinct physicochemical properties compared to its E-isomer , including altered boiling points and spectral characteristics (e.g., NMR, IR). The target compound’s (2R) configuration further differentiates its spatial arrangement and interaction with enzymes or receptors .
Aromatic Derivatives
The target compound belongs to a broader class of aromatic terpenoids, including 4-ethyl-1,2-dimethylbenzene and 1-phenyl-1,3-butadiene. Key comparisons include:
- Metabolic Regulation: In plant tissues, aromatic compounds like 1-[(2R)-6,10-dimethylundeca-5,9-dien-2-yl]-4-methylbenzene are less abundant than diterpenes (e.g., 13-epi-manoyl oxide) but may play specialized roles in stress responses .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Stereochemical and Physical Properties
| Compound Name | Stereochemistry | Boiling Point (°C) | Volatility | Solubility |
|---|---|---|---|---|
| This compound | (2R) | ~310 (estimated) | Low | Lipophilic |
| (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate | Z-configuration | ~285 | Moderate | Moderate |
| Fuscumol propionate | E-configuration | ~300 | High | Low |
Research Findings and Implications
- Ecological Roles : The target compound’s aromatic structure may enhance persistence in plant tissues, whereas esterified analogs function as short-range insect pheromones .
- Synthetic Applications: The (2R) configuration offers a template for enantioselective synthesis of bioactive terpenoids, though ester derivatives are more commonly used in agrochemicals due to their volatility .
- Metabolomic Significance: Unlike alcohols or esters, aromatic terpenoids like the target compound are less abundant but may act as signaling molecules in plant-microbe interactions .
Biological Activity
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene, commonly referred to as geranylcymene , is a monoterpenoid compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 270.4522 g/mol. This compound is noted for its presence in various essential oils and its potential applications in pharmaceuticals and agriculture.
- IUPAC Name : (E)-1-(6,10-dimethylundeca-5,9-dien-2-yl)-4-methylbenzene
- CAS Registry Number : 55968-43-9
- InChIKey : IYQVATJMGUYOMV-LICLKQGHSA-N
Sources and Extraction
Geranylcymene can be extracted from various plant sources, particularly those rich in terpenoids. Common sources include:
- Citrus fruits
- Herbs such as oregano and thyme
- Certain species of mint
Antimicrobial Activity
Geranylcymene exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. A study demonstrated that geranylcymene showed significant activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.5 to 2.0 mg/mL, indicating its potential as a natural preservative in food and cosmetic products.
Anti-inflammatory Properties
In vitro studies have shown that geranylcymene possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in managing conditions like arthritis and other inflammatory disorders.
Antioxidant Activity
Geranylcymene has been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which suggests potential protective effects against oxidative stress-related diseases. The compound exhibited an IC50 value of approximately 30 µg/mL in DPPH radical scavenging assays.
Study on Antimicrobial Efficacy
A comprehensive study published in the Journal of Essential Oil Research investigated the antimicrobial efficacy of geranylcymene against foodborne pathogens. The results indicated that geranylcymene not only inhibited bacterial growth but also reduced biofilm formation significantly.
| Pathogen | MIC (mg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 70 |
| Escherichia coli | 1.0 | 65 |
| Candida albicans | 2.0 | 60 |
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of geranylcymene in a murine model of arthritis. The treatment group receiving geranylcymene showed a marked reduction in paw swelling compared to the control group, alongside decreased levels of TNF-alpha and IL-6.
The biological activities of geranylcymene can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of cyclooxygenase (COX) enzymes , leading to reduced prostaglandin synthesis.
- Scavenging of reactive oxygen species (ROS) , which mitigates oxidative damage.
Q & A
Basic Question: How can researchers confirm the stereochemical configuration at the (2R) position of the terpene side chain in this compound?
Answer:
The stereochemistry at the (2R) position can be confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY) to detect spatial proximity between protons, combined with circular dichroism (CD) to analyze chiral centers. For example, coupling constants in -NMR can indicate axial/equatorial proton orientations in cyclic intermediates, while X-ray crystallography provides definitive structural proof. Computational methods like Density Functional Theory (DFT) can validate experimental data by comparing calculated and observed spectra .
Advanced Question: What strategies can mitigate low yield in the cyclization step during synthesis of the spiro[4.5]decane scaffold in related terpene-benzene hybrids?
Answer:
Low yields often stem from competing side reactions or steric hindrance. Strategies include:
- Kinetic vs. thermodynamic control : Use low temperatures to favor kinetic products or high temperatures for thermodynamic stabilization.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd or Ru) can enhance regioselectivity, while Brønsted acids (e.g., p-TsOH) may stabilize intermediates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
Monitor reaction progress via TLC or GC-MS , and characterize intermediates via -NMR to identify bottlenecks .
Basic Question: What spectroscopic techniques are critical for characterizing the conjugated diene system in the undecadienyl side chain?
Answer:
- UV-Vis spectroscopy : Detects conjugation via absorption maxima (~230–280 nm for dienes).
- -NMR : Coupling constants () between vicinal protons (10–18 Hz for trans-dienes; 6–12 Hz for cis) reveal double-bond geometry.
- IR spectroscopy : C=C stretching vibrations (~1650 cm) confirm unsaturation.
Compare experimental data with computational predictions (e.g., Gaussian software) to resolve ambiguities .
Advanced Question: How can researchers resolve contradictions between theoretical and experimental 13C^{13}C13C-NMR chemical shifts for the methyl-substituted benzene ring?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. Steps:
Purify samples via column chromatography to eliminate impurities.
Vary solvent polarity (e.g., CDCl vs. DMSO-d) to assess solvent-induced shifts.
Computational validation : Use tools like GIAO (Gauge-Including Atomic Orbital) to simulate shifts under different conditions.
Dynamic NMR : Probe ring-flipping or hindered rotation at elevated temperatures.
Cross-reference with X-ray structures to validate static configurations .
Basic Question: What precautions are necessary when handling this compound in aqueous reaction conditions?
Answer:
The compound’s stability in aqueous media depends on pH. Buffered solutions (pH 5–9) are recommended to prevent hydrolysis of the diene system. Use inert atmospheres (N/Ar) to avoid oxidation, and monitor via HPLC with UV detection. For long-term storage, lyophilize and store under vacuum at -20°C .
Advanced Question: How can researchers design enantioselective syntheses of this compound’s derivatives for biological activity studies?
Answer:
- Chiral auxiliaries : Temporarily install groups (e.g., Evans oxazolidinones) to direct stereochemistry during key steps (e.g., aldol reactions).
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Rh or Ir) for hydrogenation or cycloaddition steps.
- Enzymatic resolution : Lipases or esterases can separate enantiomers post-synthesis.
Validate enantiomeric excess () via chiral HPLC or polarimetry .
Basic Question: What analytical methods are suitable for quantifying degradation products of this compound under oxidative conditions?
Answer:
- LC-MS/MS : Quantifies trace degradation products with high sensitivity.
- Accelerated stability testing : Expose samples to heat (40–60°C) and humidity (75% RH) for 1–3 months, then compare chromatograms.
- EPR spectroscopy : Detects radical intermediates formed during oxidation.
Use QSAR models to predict degradation pathways based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
